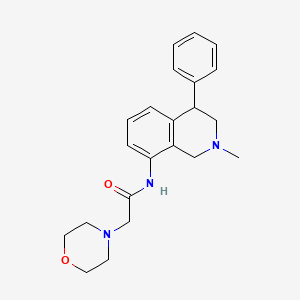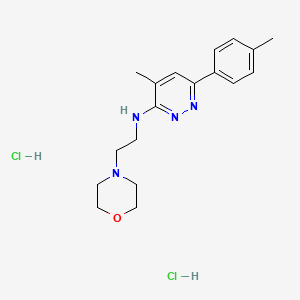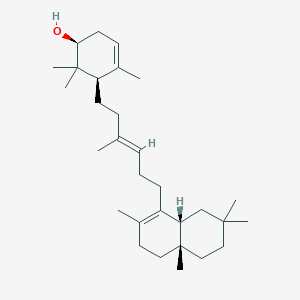
Camelliol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Camelliol A can be synthesized through the cyclization of oxidosqualene. The process involves the use of specific enzymes, such as oxidosqualene cyclase, which facilitates the formation of the monocyclic structure . The reaction conditions typically include a controlled environment with precise temperature and pH levels to ensure the correct folding and cyclization of the precursor molecules.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it can be inferred that large-scale synthesis would involve biotechnological methods utilizing genetically engineered microorganisms or plants to produce the necessary enzymes for cyclization. This approach would allow for the efficient and sustainable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Camelliol A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound, resulting in the formation of reduced triterpenoid derivatives.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Camelliol A is used as a model compound to study the cyclization mechanisms of triterpenoids. Its unique structure provides insights into the enzymatic processes involved in triterpenoid biosynthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in preliminary studies .
Medicine: this compound’s potential therapeutic applications are being explored, particularly in the treatment of inflammatory diseases and infections. Its unique structure and biological activity make it a candidate for drug development .
Industry: In the industrial sector, this compound and its derivatives are investigated for their potential use in cosmetics and personal care products due to their bioactive properties .
Wirkmechanismus
The mechanism of action of camelliol A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes involved in the biosynthesis of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Camelliol B: Another incompletely cyclized triterpene alcohol with a bicyclic ring system.
Camelliol C: A tricyclic triterpene alcohol also isolated from sasanqua oil.
Achilleol A: A known monocyclic triterpene alcohol with similar structural features.
Uniqueness: Camelliol A is unique due to its monocyclic ring system, which sets it apart from other triterpenoids that typically have more complex ring structures. This unique feature makes this compound an important compound for studying the early stages of triterpenoid cyclization and for exploring its potential biological activities .
Eigenschaften
CAS-Nummer |
220359-69-3 |
|---|---|
Molekularformel |
C30H50O |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(1S,5R)-5-[(E)-6-[(4aR,8aR)-2,4a,7,7-tetramethyl-3,4,5,6,8,8a-hexahydronaphthalen-1-yl]-3-methylhex-3-enyl]-4,6,6-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C30H50O/c1-21(12-14-25-23(3)13-15-27(31)29(25,6)7)10-9-11-24-22(2)16-17-30(8)19-18-28(4,5)20-26(24)30/h10,13,25-27,31H,9,11-12,14-20H2,1-8H3/b21-10+/t25-,26+,27+,30+/m1/s1 |
InChI-Schlüssel |
HRQSDUTTZIHWJQ-FEHKDBFISA-N |
Isomerische SMILES |
CC1=C([C@@H]2CC(CC[C@@]2(CC1)C)(C)C)CC/C=C(\C)/CC[C@@H]3C(=CC[C@@H](C3(C)C)O)C |
Kanonische SMILES |
CC1=C(C2CC(CCC2(CC1)C)(C)C)CCC=C(C)CCC3C(=CCC(C3(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


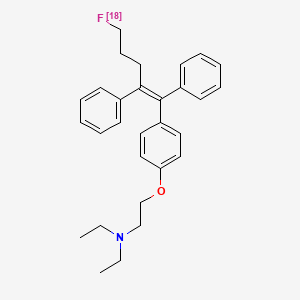




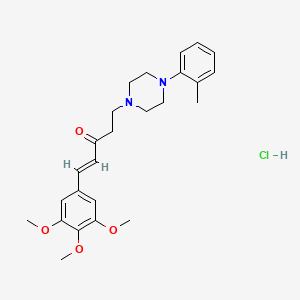
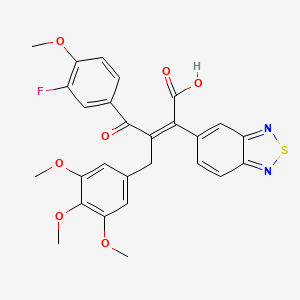

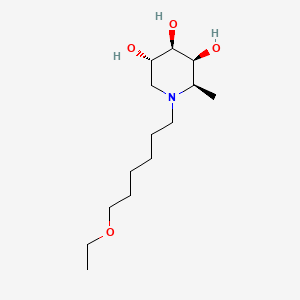

![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
